Zopiclone N-oxide

描述

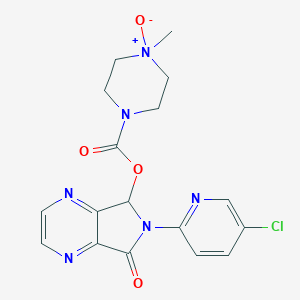

Zopiclone N-oxide is a metabolite of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. This compound is formed through the oxidation of zopiclone and is considered an inactive metabolite. It is part of the cyclopyrrolone class of compounds, which are known for their sedative and hypnotic properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Zopiclone N-oxide typically involves the oxidation of zopiclone. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions: Zopiclone N-oxide primarily undergoes reduction and hydrolysis reactions. It can be reduced back to zopiclone under specific conditions or hydrolyzed to form other degradation products .

Common Reagents and Conditions:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products:

Reduction: The major product is zopiclone.

Hydrolysis: The major products include 2-amino-5-chloropyridine and other minor degradation products.

科学研究应用

Pharmacokinetic Studies

Zopiclone N-oxide plays a crucial role in pharmacokinetic research, particularly in understanding the metabolism of zopiclone. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been extensively utilized to quantify zopiclone and its metabolites, including this compound.

Case Study: Enantioselective Analysis

A study by de Albuquerque et al. (2015) developed a dispersive liquid-liquid microextraction coupled with capillary electrophoresis (DLLME-CE) method for the enantioselective analysis of zopiclone and its metabolites. This method demonstrated the utility of this compound as a reference standard in pharmaceutical metabolite profiling, highlighting its importance in bioanalytical studies related to insomnia treatment and GABA receptor modulation .

Forensic Toxicology

This compound is increasingly encountered in forensic cases, particularly involving drug-facilitated crimes and impaired driving. Its detection in biological samples is critical for toxicological assessments.

Quantitative Analysis in Urine

A validated LC-MS/MS method was employed to analyze zopiclone, N-desmethylzopiclone, and this compound in urine samples collected post-administration of zopiclone (Imovane®). This method allowed for the detection of these compounds at concentrations up to 3,000 ng/mL within 3.5 minutes . The study also revealed that degradation products like 2-amino-5-chloropyridine (ACP) could form under specific conditions, complicating the interpretation of results .

Stability Studies

Research indicates that this compound is unstable under alkaline conditions and at elevated temperatures. Understanding its stability is vital for accurate toxicological analysis.

Stability Investigations

A thesis explored the stability of zopiclone and its metabolites in biological matrices, revealing that this compound degrades rapidly under certain conditions. The findings suggested that monitoring degradation products could help estimate original concentrations in samples .

| Condition | Stability | Impact on Analysis |

|---|---|---|

| Room Temperature | Poor stability | Underestimation of true concentration |

| Refrigeration | Stable for one week | Reliable for short-term storage |

| Freezing | Stable for three months | Suitable for long-term storage |

Clinical Applications

This compound has been studied for its pharmacological effects and potential therapeutic applications beyond its role as a metabolite.

Clinical Insights

Clinical trials have shown that zopiclone exhibits anxiolytic properties, although it is less effective than traditional benzodiazepines . The understanding of its metabolites, including this compound, is essential for evaluating its overall efficacy and safety profile.

Research and Development

The ongoing research into this compound focuses on its role in drug metabolism and potential implications for developing new therapeutic agents.

作用机制

Zopiclone N-oxide itself is considered pharmacologically inactive. its formation and presence in the body are indicative of the metabolic processes involving zopiclone. Zopiclone exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedation and hypnotic effects .

相似化合物的比较

Zopiclone: The parent compound, which is an active hypnotic agent.

Eszopiclone: The S-enantiomer of zopiclone, known for its higher affinity for the GABA receptor and greater potency.

Zaleplon and Zolpidem: Other nonbenzodiazepine hypnotics with similar mechanisms of action but different chemical structures.

Uniqueness: Zopiclone N-oxide is unique in that it is an inactive metabolite, providing insights into the metabolic fate of zopiclone. Its presence helps in understanding the pharmacokinetics and potential metabolic interactions of zopiclone with other substances .

生物活性

Zopiclone N-oxide (ZOPNO) is a metabolite of the hypnotic drug zopiclone, primarily used for the treatment of insomnia. Understanding its biological activity is crucial for assessing its pharmacological effects, potential side effects, and implications in clinical practice. This article reviews the pharmacokinetics, metabolic pathways, and clinical implications of ZOPNO, supported by case studies and research findings.

Pharmacokinetics and Metabolism

Zopiclone undergoes extensive metabolism, primarily through oxidation, methylation, and decarboxylation. The major metabolic pathways include:

- N-desmethylation : This pathway converts zopiclone into N-desmethylzopiclone (NDZOP), which has active properties.

- N-oxidation : This process leads to the formation of ZOPNO, which is less pharmacologically active than zopiclone itself.

- Decarboxylation : This pathway contributes significantly to the overall metabolism of zopiclone.

The pharmacokinetics of zopiclone show that it is rapidly absorbed with an oral bioavailability exceeding 75% in most species studied (including humans), while the terminal half-life ranges from 4 to 6 hours in humans .

Table 1: Pharmacokinetic Parameters of Zopiclone and Its Metabolites

| Parameter | Zopiclone | N-desmethylzopiclone (NDZOP) | This compound (ZOPNO) |

|---|---|---|---|

| Oral Bioavailability | >75% | Not specified | Not specified |

| Terminal Half-life | 4-6 hours | Not specified | Not specified |

| Active Metabolite | Yes | Yes | No |

| Renal Excretion | Yes | Yes | Yes |

Biological Activity and Clinical Implications

ZOPNO is known to exhibit significantly lower biological activity compared to its parent compound. While zopiclone has sedative-hypnotic effects due to its action on GABA receptors, ZOPNO does not contribute effectively to these effects . However, there are notable clinical implications regarding its formation:

- Methemoglobinemia Cases : Recent case reports have highlighted instances of methemoglobinemia associated with zopiclone overdose, potentially linked to the formation of ZOPNO. In two documented cases, patients developed elevated methemoglobin levels following excessive ingestion of zopiclone. This suggests that ZOPNO may play a role in oxidative stress leading to methemoglobinemia .

- Toxicology and Forensic Analysis : The identification of ZOPNO in biological samples can complicate toxicological assessments. Studies have shown that the presence of ZOPNO can be influenced by storage conditions and pH levels in urine samples, which can lead to misinterpretation in forensic contexts .

Case Studies

Several case studies provide insight into the clinical effects and risks associated with zopiclone and its metabolites:

- Case Study 1 : A 43-year-old woman ingested 100 tablets of zopiclone and presented with symptoms consistent with overdose. Her methemoglobin levels peaked at 23.8%, suggesting a connection between high doses of zopiclone and the formation of ZOPNO .

- Case Study 2 : Another patient consumed between 150 to 200 tablets and exhibited similar symptoms. Her methemoglobin levels were monitored over time, reinforcing the notion that acute overdose can lead to significant metabolic alterations involving ZOPNO .

Research Findings

Research indicates that while ZOPNO is a minor metabolite (accounting for approximately 11% of the dose), its formation may have important implications for patient safety, particularly in cases of overdose or in patients with compromised liver function where metabolism may be altered .

属性

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTIKKTXLHVRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962959 | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43200-96-0 | |

| Record name | Zopiclone N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zopiclone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOPICLONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XXQ8C2EK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zopiclone N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is zopiclone N-oxide formed in the body?

A1: this compound is formed through the hepatic metabolism of zopiclone. Extensive liver metabolism primarily converts zopiclone into zopiclone-N-oxide (active metabolite) and N-desmethylzopiclone (inactive metabolite). []

Q2: Why is the detection of this compound important in drug testing?

A2: this compound is a significant metabolite of zopiclone and can be detected in urine for a considerable period. Research shows a median detection time of 36 hours (range 25-84) for this compound in urine. [] This makes it a valuable marker for confirming zopiclone intake. In fact, zopiclone is primarily detected through its metabolite, zopiclone-N-oxide, which constitutes approximately 86% of the total metabolites found in urine. []

Q3: Can the storage conditions of urine samples impact the detection of zopiclone and its metabolites?

A3: Yes, storage conditions, particularly pH and temperature, can significantly influence the stability of zopiclone and its metabolites in urine. Elevated pH and/or temperature can lead to the degradation of zopiclone, N-desmethylzopiclone, and this compound into 2-amino-5-chloropyridine (ACP). [] This degradation can complicate the interpretation of drug test results, highlighting the importance of considering storage conditions and analyzing for ACP alongside zopiclone and its major metabolites. []

Q4: What analytical methods are commonly employed to quantify this compound in biological samples?

A4: Various analytical techniques are utilized to quantify this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method due to its sensitivity and selectivity. [, ] Other techniques include high-performance liquid chromatography with fluorescence detection (HPLC-FLD), which allows for simultaneous determination of zopiclone and its metabolites, including this compound, in biological fluids like serum, blood, and urine. []

Q5: Are there any validated methods for analyzing zopiclone, its metabolites, and degradation products in biological samples?

A5: Yes, researchers have developed and validated LC-MS/MS methods specifically for the simultaneous quantification of zopiclone, N-desmethylzopiclone, and 2-amino-5-chloropyridine in whole blood samples. [] These methods are crucial for accurately assessing zopiclone intake, even in cases where stored specimens might have undergone degradation.

Q6: Can you elaborate on the significance of 2-amino-5-chloropyridine (ACP) in the context of zopiclone analysis?

A6: 2-amino-5-chloropyridine (ACP) is a degradation product of zopiclone and its metabolites. Its presence in a urine sample can indicate prior exposure to zopiclone, even if the parent drug or its primary metabolites are no longer detectable due to degradation. [] Importantly, ACP formation is influenced by urine pH, storage time, and temperature. [] Therefore, detecting ACP can be particularly valuable in cases involving long-term storage of samples, especially under alkaline conditions. [, ]

Q7: Are there analytical methods that specifically address the challenges posed by zopiclone degradation in stored samples?

A7: Yes, a specialized LC-MS/MS method has been developed to monitor zopiclone, its metabolites, and ACP. [] This method involves an initial screening for zopiclone and its metabolites. If these are detected, a second analysis is conducted under alkaline conditions to intentionally degrade any remaining zopiclone and its metabolites into ACP. [] This approach allows for a more accurate estimation of the original zopiclone concentration, even in stored samples where degradation may have occurred.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。